1-(2-Chlorophenylazo)-2-naphthol

Catalog No.
S16015630
CAS No.
24390-65-6
M.F
C16H11ClN2O
M. Wt
282.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Chlorophenylazo)-2-naphthol

CAS Number

24390-65-6

Product Name

1-(2-Chlorophenylazo)-2-naphthol

IUPAC Name

1-[(2-chlorophenyl)diazenyl]naphthalen-2-ol

Molecular Formula

C16H11ClN2O

Molecular Weight

282.72 g/mol

InChI

InChI=1S/C16H11ClN2O/c17-13-7-3-4-8-14(13)18-19-16-12-6-2-1-5-11(12)9-10-15(16)20/h1-10,20H

InChI Key

UYPPPLKYCVGNJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=CC=C3Cl)O

1-(2-Chlorophenylazo)-2-naphthol (CAS 24390-65-6) is a monoazo compound characterized by a 2-naphthol core coupled with an ortho-chlorinated phenyl ring. Functioning primarily as a high-performance lipophilic solvent dye and a versatile synthetic intermediate, it bridges the gap between basic unsubstituted azo dyes and highly crystalline pigments. The presence of the ortho-chloro substituent fundamentally alters the molecule's azo-hydrazone tautomeric equilibrium, thermal profile, and solubility compared to its unsubstituted analogs [1]. For industrial procurement, this compound is selected when formulations require a soluble colorant with enhanced thermal stability, or when chemical synthesis workflows demand a halogenated precursor for the development of advanced metallized azo complexes .

Procurement substitution with closely related in-class analogs often results in catastrophic formulation or synthesis failures. Replacing 1-(2-chlorophenylazo)-2-naphthol with the unsubstituted baseline, Sudan I (Solvent Yellow 14), leads to a narrower thermal processing window and reduced photostability due to the lack of steric and electronic stabilization provided by the ortho-halogen . Conversely, substituting with the ortho-nitro analog, Pigment Orange 2, fundamentally changes the material class from a soluble dye to an insoluble particulate pigment. Pigment Orange 2 exhibits a dramatically higher melting point and virtually no solubility in non-polar solvents or polymer melts, making it entirely unsuitable for applications requiring homogeneous molecular dispersion [1].

Dye vs. Pigment Phase Behavior

The choice between ortho-chloro and ortho-nitro substitution dictates the fundamental physical state of the colorant in formulation. 1-(2-chlorophenylazo)-2-naphthol acts as a lipophilic solvent dye, melting at 150–153 °C and dissolving readily in organic solvents and polymer melts . In stark contrast, the ortho-nitro analog (Pigment Orange 2) forms a highly crystalline, insoluble lattice melting at 244–245 °C [1]. Attempting to use the nitro-analog in solvent-based inks or homogeneous polymer coloring results in particulate aggregation, whereas the chloro-analog ensures complete molecular dispersion.

Evidence DimensionMelting Point and Solubility Profile
Target Compound Data150–153 °C (Soluble in organic matrices)
Comparator Or BaselinePigment Orange 2 (244–245 °C, Insoluble particulate)
Quantified Difference~90 °C lower melting point with complete phase transition to solution
ConditionsStandard organic solvent and polymer melt formulation

Buyers must select the chloro-analog when a homogeneous, soluble dye is required, as the nitro-analog will fail by acting as an insoluble pigment.

Thermal Processing Window in Polymers

For applications in plastics and wax coloration, the thermal processing window is critical. The unsubstituted baseline, Sudan I, melts at 131–133 °C, which can lead to premature volatilization or thermal degradation during mid-temperature extrusion processes [1]. The addition of the ortho-chloro group in 1-(2-chlorophenylazo)-2-naphthol increases the molecular weight and intermolecular interactions, raising the melting point to 150–153 °C . This ~20 °C increase provides a crucial buffer for polymer melt processing, ensuring the dye remains stable and color-fast under higher thermal loads.

Evidence DimensionThermal Processing Threshold (Melting Point)
Target Compound Data150–153 °C
Comparator Or BaselineSudan I (131–133 °C)
Quantified Difference+20 °C increase in thermal stability threshold
ConditionsThermal analysis for polymer melt extrusion

Provides a wider safety margin for high-temperature manufacturing processes, preventing color degradation during extrusion.

Photostability via Tautomeric Control

The photofastness of monoazo dyes is heavily dependent on their azo-hydrazone tautomeric equilibrium. NMR spectroscopic studies demonstrate that the steric bulk and electronegativity of the ortho-chloro group in 1-(2-chlorophenylazo)-2-naphthol restrict bond rotation and stabilize the hydrazone tautomer via modified intramolecular hydrogen bonding [1]. This structural rigidification significantly reduces susceptibility to photo-oxidative cleavage compared to the unsubstituted Sudan I, resulting in enhanced long-term color stability under UV exposure.

Evidence DimensionTautomeric Stabilization and Photofastness
Target Compound DataSterically stabilized hydrazone dominance
Comparator Or BaselineSudan I (Unrestricted tautomeric shifting)
Quantified DifferenceEnhanced resistance to photo-oxidative degradation
ConditionsUV exposure in solid state and solution

Essential for procurement in coatings and inks where long-term resistance to sunlight fading is a strict performance requirement.

Synthetic Utility for Metallized Dyes

As a chemical intermediate, 1-(2-chlorophenylazo)-2-naphthol offers a reactive handle that is entirely absent in basic azo dyes. The ortho-chloro position allows for transition-metal catalyzed cross-coupling or direct participation in the formation of metallized azo complexes (e.g., with copper or nickel) [1]. Unsubstituted Sudan I cannot undergo these specific ortho-functionalization reactions. Consequently, the chloro-analog is the mandatory starting material for synthesizing a specific subclass of high-value, metal-complexed solvent dyes.

Evidence DimensionOrtho-position Reactivity
Target Compound DataReactive C-Cl bond for coordination/coupling
Comparator Or BaselineSudan I (Inert C-H bond)
Quantified DifferenceEnables synthesis of ortho-metallated complexes
ConditionsTransition-metal catalyzed synthesis workflows

Forces the selection of this specific compound for chemical manufacturers aiming to produce complex, metallized azo colorants.

High-Temperature Polymer Melt Coloration

Due to its elevated melting point (150–153 °C) relative to standard Sudan dyes, 1-(2-chlorophenylazo)-2-naphthol is the preferred choice for coloring polyolefins and engineering plastics during mid-temperature extrusion. It provides homogeneous molecular dispersion without the thermal degradation risks associated with lower-melting analogs .

Solvent Inks and Wood Stains

Unlike its ortho-nitro counterpart (Pigment Orange 2), which remains an insoluble particulate, this compound's high lipophilicity and solubility make it ideal for transparent, solvent-based wood stains, industrial inks, and wax colorants where complete dissolution is mandatory [1].

Precursor for Metallized Azo Dye Synthesis

In chemical manufacturing, the ortho-chloro group serves as a critical reactive site. It is utilized as a primary building block for synthesizing advanced, highly photostable metal-complex dyes (e.g., Cu or Ni complexes) that cannot be accessed using unsubstituted azo precursors [2].

XLogP3

4.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

282.0559907 g/mol

Monoisotopic Mass

282.0559907 g/mol

Heavy Atom Count

20

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